![molecular formula C7H4BrN3O3 B1384569 3-Bromo-6-hydroxy-4-nitro1H-indazole CAS No. 1082041-19-7](/img/structure/B1384569.png)
3-Bromo-6-hydroxy-4-nitro1H-indazole
Overview
Description
3-Bromo-6-hydroxy-4-nitro1H-indazole is a chemical compound with the molecular formula C7H4BrN3O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-hydroxy-4-nitro1H-indazole consists of a bromine atom (Br), a hydroxy group (OH), and a nitro group (NO2) attached to an indazole ring . The InChI code for this compound is 1S/C7H4BrN3O2/c8-7-5-2-1-4 (11 (12)13)3-6 (5)9-10-7/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-hydroxy-4-nitro1H-indazole include a molecular weight of 258.03 and a boiling point of 233-235 degrees Celsius . It is a solid powder at ambient temperature .Scientific Research Applications
Inhibition of Nitric Oxide Synthase
3-Bromo-6-hydroxy-4-nitro1H-indazole and its derivatives, such as 3-bromo 7-nitro indazole, are studied for their potent inhibitory effects on nitric oxide synthase (NOS) enzyme activity. These compounds are investigated in various biological contexts including rat cerebellum, bovine endothelial cells, and lung tissues. The inhibition of NOS is significant due to its potential applications in understanding the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).
Molecular Structure Analysis
Studies on 3-Bromo-6-hydroxy-4-nitro1H-indazole focus on its crystal and molecular structure. X-ray diffraction and NMR spectroscopy have been utilized to characterize its structure, providing insights into its interaction potential and stability in various states. Such structural analyses are crucial for understanding the compound's biological activity and potential therapeutic applications (Cabildo et al., 2011).
Synthesis and Derivatives
Research on 3-Bromo-6-hydroxy-4-nitro1H-indazole includes the synthesis of its derivatives. These studies explore the chemical pathways to modify the compound and create new derivatives with potentially different or enhanced biological activities. Understanding the synthesis process is vital for the development of new pharmaceuticals and biological research tools (Welch, Hanau, & Whalen, 1992).
Safety And Hazards
The safety information for 3-Bromo-6-hydroxy-4-nitro1H-indazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for the study of 3-Bromo-6-hydroxy-4-nitro1H-indazole and its derivatives could involve further exploration of their potential biological activities. This could include in-depth studies on their anticancer, antiangiogenic, and antioxidant properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research.
properties
IUPAC Name |
3-bromo-4-nitro-2H-indazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-7-6-4(9-10-7)1-3(12)2-5(6)11(13)14/h1-2,12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFJFZLVOBRRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303282 | |
Record name | 3-Bromo-4-nitro-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-hydroxy-4-nitro1H-indazole | |
CAS RN |
1082041-19-7 | |
Record name | 3-Bromo-4-nitro-1H-indazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-nitro-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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